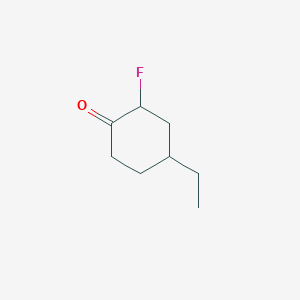
4-Ethyl-2-fluorocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-fluorocyclohexan-1-one is an organic compound belonging to the class of cycloalkanes Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the ring is substituted with an ethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluorocyclohexan-1-one typically involves the fluorination of a cyclohexanone derivative. One common method is the electrophilic fluorination of 4-ethylcyclohexanone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: 4-Ethyl-2-fluorocyclohexanone can be converted to 4-ethyl-2-fluorocyclohexanoic acid.
Reduction: The reduction product is 4-ethyl-2-fluorocyclohexanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-2-fluorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-fluorocyclohexan-1-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
4-Ethylcyclohexanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorocyclohexanone: Lacks the ethyl group, affecting its lipophilicity and biological activity.
4-Methyl-2-fluorocyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
Uniqueness: 4-Ethyl-2-fluorocyclohexan-1-one is unique due to the combined presence of both an ethyl group and a fluorine atom on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H13FO |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
4-ethyl-2-fluorocyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-2-6-3-4-8(10)7(9)5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
SZLYDMCYHMLJFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


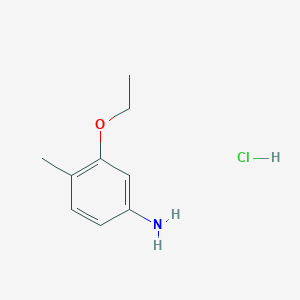
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
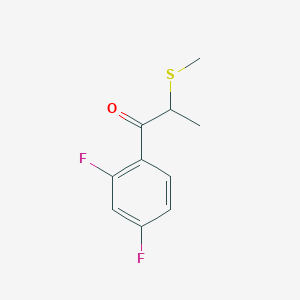
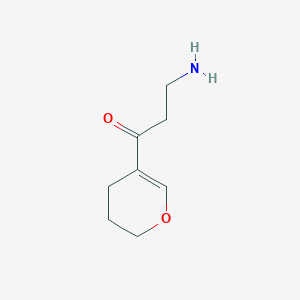
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)

![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
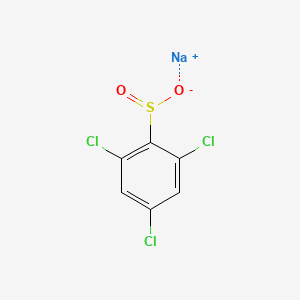

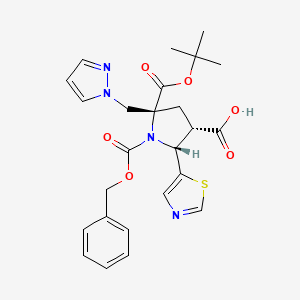
![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)

![1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13169175.png)
![3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
